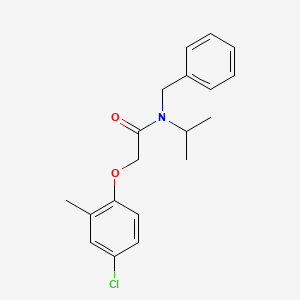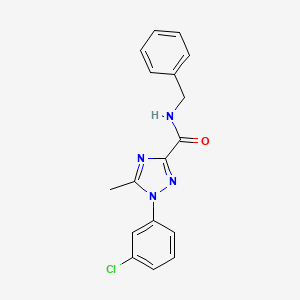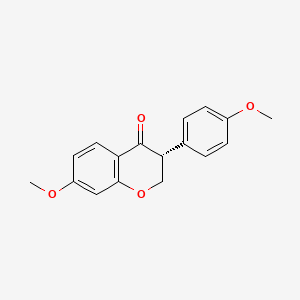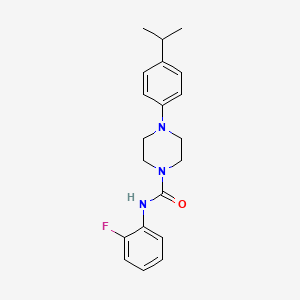
4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that features both benzothiazole and pyrazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Métodos De Preparación
The synthesis of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division . The pyrazole ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets .
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit significant biological activities and are used in similar applications.
2,4-Disubstituted thiazoles: These compounds have been studied for their multitargeted bioactive properties and are comparable in their antibacterial and antifungal activities.
3-(1,3-Benzothiazol-2-yl)pyrazolines: These compounds show similar antimicrobial potential and are used in medicinal chemistry.
The uniqueness of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine lies in its dual functionality, combining the properties of both benzothiazole and pyrazole rings, which enhances its biological activity and makes it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C16H13N5S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-3-N-phenyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C16H13N5S/c17-14-13(16-19-11-8-4-5-9-12(11)22-16)15(21-20-14)18-10-6-2-1-3-7-10/h1-9H,(H4,17,18,20,21) |
Clave InChI |
MZQUELMTQIXQPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NNC(=C2C3=NC4=CC=CC=C4S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)
![Methyl 2-(1-pyrrolidinyl)thieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B13370178.png)
![3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370199.png)

![ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)

![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)


